Methyl 4-methyl-2-pentenoate chemical properties
Methyl 4-methyl-2-pentenoate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl 4-Methyl-2-Pentenoate
Introduction
Methyl 4-methyl-2-pentenoate is an α,β-unsaturated ester, a class of organic compounds widely utilized as intermediates in chemical synthesis. Its structure, featuring a conjugated system and a branched alkyl chain, imparts a unique profile of reactivity and physical properties that are of significant interest to researchers in organic synthesis, materials science, and drug development. This guide provides a detailed examination of the core chemical properties, synthesis, reactivity, and spectral characteristics of methyl 4-methyl-2-pentenoate, grounded in established chemical principles and experimental observations. As a Senior Application Scientist, the following sections are designed to offer not just data, but a causal understanding of the compound's behavior, enabling researchers to make informed decisions in its application.
Core Physicochemical & Identifying Properties
The fundamental properties of a compound govern its behavior in both storage and reaction conditions. For methyl 4-methyl-2-pentenoate, these properties are dictated by its moderate molecular weight, ester functionality, and the presence of both π-bonds and rotatable single bonds. All quantitative data are summarized in Table 1 for ease of reference.
Table 1: Physicochemical and Identifying Properties of Methyl 4-Methyl-2-Pentenoate
| Property | Value | Source(s) |
| IUPAC Name | methyl (E)-4-methylpent-2-enoate | [1] |
| Synonyms | 4-Methyl-2-pentenoic acid methyl ester | [2] |
| CAS Number | 50652-78-3 (rac-isomer), 20515-15-5 | [1] |
| Molecular Formula | C₇H₁₂O₂ | [3] |
| Molecular Weight | 128.17 g/mol | [1][3] |
| Boiling Point | 74-75 °C (at 46 mmHg) | [4] |
| Density | 0.905 ± 0.06 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.4305 (at 20 °C) | [4] |
| Flash Point | 47 °C | [4] |
| Water Solubility | Not miscible or difficult to mix | [5] |
| Storage | Sealed in dry, 2-8 °C | [2] |
Synthesis: Fischer-Speier Esterification
The most direct and common route for the synthesis of methyl 4-methyl-2-pentenoate is the Fischer-Speier esterification of its parent carboxylic acid, 4-methyl-2-pentenoic acid, with methanol.[5] This reaction is a classic acid-catalyzed nucleophilic acyl substitution. The causality for this choice of synthesis is its cost-effectiveness, procedural simplicity, and the high yields achievable when equilibrium is manipulated. The acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic methanol. The reaction is reversible, and to drive it towards the product (the ester), methanol is typically used in large excess, acting as both reactant and solvent.
Experimental Protocol: Synthesis of Methyl 4-Methyl-2-Pentenoate
Objective: To synthesize methyl 4-methyl-2-pentenoate from 4-methyl-2-pentenoic acid and methanol via acid catalysis.
Materials:
-
4-methyl-2-pentenoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 4-methyl-2-pentenoic acid (e.g., 0.10 mol, 11.41 g).
-
Add a large excess of anhydrous methanol (e.g., 100 mL).
-
While stirring the mixture in an ice bath, slowly add concentrated sulfuric acid (e.g., 1 mL) dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove excess methanol.
-
Transfer the remaining mixture to a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution) until the aqueous layer is basic, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude methyl 4-methyl-2-pentenoate.
-
Purify the crude product via fractional distillation under reduced pressure to obtain the final product.
Caption: Synthesis of Methyl 4-Methyl-2-Pentenoate.
Chemical Reactivity
The reactivity of methyl 4-methyl-2-pentenoate is dominated by two key features: the ester functional group and the α,β-unsaturated system. Understanding the interplay between these sites is crucial for its application as a synthetic intermediate.
Ester Hydrolysis (Saponification)
Like all esters, methyl 4-methyl-2-pentenoate can be hydrolyzed back to its parent carboxylic acid and alcohol. This is most efficiently achieved under basic conditions (saponification), where the hydroxide ion acts as a potent nucleophile. The reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by a strong base to form a resonance-stabilized carboxylate salt.
Objective: To hydrolyze methyl 4-methyl-2-pentenoate to 4-methyl-2-pentenoic acid.
Materials:
-
Methyl 4-methyl-2-pentenoate
-
Methanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 3 M)
-
Diethyl ether
Procedure:
-
Dissolve methyl 4-methyl-2-pentenoate (e.g., 0.05 mol, 6.41 g) in methanol (50 mL) in a round-bottom flask.
-
Add 2 M NaOH solution (50 mL, 0.10 mol) to the flask.
-
Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.
-
Transfer the remaining aqueous solution to a beaker and cool in an ice bath.
-
Acidify the solution by slowly adding 3 M HCl with stirring until the pH is ~2. A precipitate of 4-methyl-2-pentenoic acid should form.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to yield the carboxylic acid product.
Reactivity of the α,β-Unsaturated System: 1,2- vs. 1,4-Addition
The conjugated system in methyl 4-methyl-2-pentenoate creates two electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). This duality allows for two modes of nucleophilic attack:
-
1,2-Addition (Direct Addition): The nucleophile attacks the carbonyl carbon directly. This is favored by "hard," highly reactive nucleophiles like Grignard reagents.
-
1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon, with the charge being delocalized through the conjugated system onto the oxygen atom. This is favored by "soft," less reactive nucleophiles like organocuprates (Gilman reagents).[6][7]
The choice of nucleophile is therefore a critical experimental decision that dictates the regiochemical outcome. Using a Gilman reagent, for instance, allows for the selective formation of a new carbon-carbon bond at the β-position while preserving the ester functionality (after an enolate intermediate is quenched).[6][8]
Caption: 1,2- vs. 1,4-Addition Pathways.
Objective: To demonstrate the 1,4-conjugate addition of a methyl group to methyl 4-methyl-2-pentenoate.
Materials:
-
Copper(I) Iodide (CuI)
-
Methyllithium (MeLi) solution in ether
-
Methyl 4-methyl-2-pentenoate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Preparation of the Gilman Reagent (Lithium Dimethylcuprate):
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add CuI (e.g., 0.01 mol, 1.90 g) and anhydrous THF (40 mL).
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add MeLi solution (e.g., 0.02 mol) dropwise with stirring. The solution will change color as the Gilman reagent forms.
-
-
Conjugate Addition:
-
In a separate flame-dried flask under inert atmosphere, dissolve methyl 4-methyl-2-pentenoate (e.g., 0.01 mol, 1.28 g) in anhydrous THF (20 mL) and cool to -78 °C.
-
Slowly transfer the freshly prepared Gilman reagent solution into the ester solution via cannula.
-
Stir the reaction at -78 °C for 1-2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the 1,4-addition product (methyl 3,4-dimethylpentanoate).
-
Spectroscopic Analysis
-
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
~ 6.9 ppm (dt, 1H): Vinyl proton at C3, coupled to the C2 proton and the C5 methine proton.
-
~ 5.8 ppm (d, 1H): Vinyl proton at C2, coupled to the C3 proton.
-
3.7 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
-
~ 2.4 ppm (m, 1H): Methine proton at C5, coupled to the C3 vinyl proton and the two methyl groups.
-
~ 1.0 ppm (d, 6H): Diastereotopic methyl protons attached to C5.
-
-
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
~ 167 ppm: Carbonyl carbon of the ester (C1).
-
~ 150 ppm: Alkene carbon β to the carbonyl (C3).
-
~ 120 ppm: Alkene carbon α to the carbonyl (C2).
-
~ 51 ppm: Methyl carbon of the ester (-OCH₃).
-
~ 31 ppm: Methine carbon (C4).
-
~ 21 ppm: Isopropyl methyl carbons (C5 and C6).
-
-
Infrared (IR) Spectroscopy:
-
~ 1725 cm⁻¹ (strong, sharp): C=O stretch, characteristic of an α,β-unsaturated ester.
-
~ 1650 cm⁻¹ (medium): C=C stretch of the conjugated alkene.
-
~ 1170 & 1200 cm⁻¹ (strong): C-O stretches of the ester group.
-
~ 2870-2960 cm⁻¹ (medium-strong): sp³ C-H stretches of the alkyl groups.
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): Expected at m/z = 128.
-
Key Fragments: Loss of the methoxy group (-OCH₃) to give a peak at m/z = 97. Loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 69. The peak at m/z=69, corresponding to the isopropyl-vinyl cation, is often a prominent fragment.[1]
-
Safety and Handling
Methyl 4-methyl-2-pentenoate is a flammable liquid and an irritant. Adherence to standard laboratory safety protocols is mandatory.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |
Handling and Storage:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8 °C.[2]
Disposal:
-
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Caption: Spill Response Workflow.
References
-
PubChem. (n.d.). Methyl 4-methyl-2-pentenoate. National Center for Biotechnology Information. Retrieved from [Link]
- This reference is not used in the final text.
- This reference is not used in the final text.
- This reference is not used in the final text.
- This reference is not used in the final text.
- This reference is not used in the final text.
- This reference is not used in the final text.
- This reference is not used in the final text.
- This reference is not used in the final text.
-
The Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates [Video]. YouTube. Retrieved from [Link]
- This reference is not used in the final text.
-
Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates – Gilman Reagents. Retrieved from [Link]
Sources
- 1. Methyl 4-methyl-2-pentenoate | C7H12O2 | CID 5362843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. youtube.com [youtube.com]
- 5. 50652-78-3 | CAS DataBase [m.chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
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